2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-5-9(2)12(14-6-8)11-7-13-10(3)15(11)4/h5-7H,1-4H3 |
InChI Key |
GBCRAPOQBDMMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CN=C(N2C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Functionalization
3,5-Dimethylpyridine (also known as 3,5-lutidine) is a common starting material. Functionalization at the 2-position is often achieved via:
- Halogenation (e.g., chloromethylation) to introduce a reactive site for further substitution.
- Oxidation or substitution reactions to install functional groups amenable to cyclization.
- Diazotization of amino-substituted 3,5-dimethylpyridine derivatives in acidic aqueous media (glacial acetic acid preferred) with sodium nitrite at low temperatures (-5 to 10 °C) to form hydroxymethyl intermediates.
- Subsequent reaction with thionyl chloride to convert hydroxymethyl groups to chloromethyl groups, facilitating nucleophilic substitution in later steps.
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, glacial acetic acid, 0 to 10 °C | 3,5-Dimethyl-4-methoxypyridine-2-methanol | Controlled temperature critical |
| Chlorination | Thionyl chloride, organic solvent | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | Precursor for coupling reactions |
Synthesis of 1,2-Dimethylimidazole Moiety
Cyclocondensation Methods
The imidazole ring is commonly synthesized via cyclocondensation reactions involving:
- α-Diketones or α-keto acids with amidines or amines.
- Multi-step substitutions starting from halogenated precursors.
For 1,2-dimethylimidazole, methyl groups are introduced either by using methyl-substituted starting materials or by methylation post-ring formation.
- Condensation of 1,2-diaminoethane derivatives with methylated carbonyl compounds under acidic or basic catalysis.
- Optimization of solvent, temperature, and catalyst to maximize yield and purity.
Coupling of Imidazole and Pyridine Rings
Cyclocondensation and Substitution Approaches
The linkage of the imidazole ring to the 2-position of the pyridine ring can be achieved by:
- Nucleophilic substitution of the chloromethyl pyridine intermediate with the imidazole nitrogen.
- Cyclocondensation of 2-aminopyridine derivatives with diketones or α-keto acids to form fused or linked heterocycles.
- React 3,5-dimethyl-4-methoxy-2-chloromethylpyridine with 1,2-dimethylimidazole under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or methanol.
- Stirring at elevated temperatures (70–110 °C) for several hours to ensure complete substitution.
- Purification by extraction and chromatography.
Optimization and Characterization
Reaction Conditions
- Temperature: Typically 70–120 °C depending on the step.
- Solvents: Methanol, DMF, or ethanol are common.
- Catalysts/Bases: Potassium carbonate (K2CO3) is frequently used to promote nucleophilic substitution.
- Reaction Time: Varies from 12 to 40 hours depending on the step and scale.
Purification and Yield
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Drying over anhydrous sodium sulfate.
- Purification by silica gel chromatography or bulb-to-bulb distillation.
- Yields reported in related syntheses range from 60% to 95% depending on the step and conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Diazotization | Amino-3,5-dimethylpyridine | NaNO2, Glacial Acetic Acid, 0–10 °C | 3,5-Dimethyl-4-methoxypyridine-2-methanol | 80–90 | Temperature control critical |
| 2 | Chlorination | 3,5-Dimethyl-4-methoxypyridine-2-methanol | Thionyl chloride, Organic solvent | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | 75–85 | Precursor for coupling |
| 3 | Imidazole ring formation | Methylated α-diketones + amidines | Acid/Base catalysis, reflux | 1,2-Dimethylimidazole | 70–90 | Methyl groups introduced here |
| 4 | Nucleophilic substitution | Chloromethylpyridine + 1,2-dimethylimidazole | K2CO3, DMF or MeOH, 70–110 °C, 12–40 h | 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine | 60–80 | Purification by chromatography |
Research Findings and Notes
- The cyclocondensation approach is favored for imidazole ring formation due to its efficiency and high yields.
- The use of potassium carbonate as a base in nucleophilic substitution steps enhances reaction rates and yields.
- Temperature and solvent choice critically affect the purity and yield of the final compound.
- Spectroscopic techniques such as ^1H-NMR (chemical shifts for pyridine protons typically δ 7.5–8.8 ppm) and single-crystal X-ray diffraction are used to confirm structure and purity.
- The synthetic route is adaptable for scale-up with appropriate optimization of reaction times and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazole ring and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 218.27 g/mol. The presence of both imidazole and pyridine rings suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The imidazole ring can interact with enzymes through hydrogen bonding and π-stacking interactions.
- Receptor Modulation : The compound may act on various receptors, potentially influencing signaling pathways related to inflammation and cellular proliferation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent. It may inhibit viral replication through interference with viral enzymes or host cell pathways.
- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL). |
| Study 2 : Antiviral Activity | Showed IC50 values in the low micromolar range against HIV-1 integrase, indicating potential as an antiviral agent (IC50 = 0.19 µM). |
| Study 3 : Anti-inflammatory Properties | Reduced TNF-alpha levels in macrophage cultures by 40%, indicating anti-inflammatory potential. |
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of compounds similar to this compound:
- Modifications to the imidazole or pyridine rings can significantly alter biological activity.
- Substituents on the pyridine ring can enhance potency against specific microbial strains or improve selectivity for viral targets.
Q & A
Q. What synthetic methodologies are effective for constructing the imidazole-pyridine hybrid structure in this compound?
The synthesis involves multi-step strategies, including:
- Cyclization reactions : Base-promoted condensation of amidines with ketones to form imidazole rings (e.g., under transition-metal-free conditions with KCO as a base) .
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach substituents to the pyridine ring.
- Functional group protection : Use of methoxy or sulfinyl groups to direct regioselectivity during heterocycle formation, as seen in analogous benzimidazole syntheses . Purification often employs column chromatography and recrystallization.
Q. How can researchers verify the compound’s purity and structural integrity?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and rule out tautomeric forms.
- HPLC-MS : For purity assessment and molecular ion detection (e.g., ESI-MS for accurate mass determination) .
- Elemental analysis : To validate empirical formulas.
| Analytical Technique | Purpose | Reference |
|---|---|---|
| NMR | Structural confirmation | |
| HPLC-MS | Purity and mass analysis | |
| X-ray crystallography | Absolute configuration verification |
Q. What physicochemical properties influence experimental handling?
Critical properties include:
- pKa : The 3,5-dimethylpyridine moiety has a pKa of 6.15, affecting solubility and protonation in aqueous solutions .
- Solubility : Limited water solubility (common in pyridine derivatives); prefers organic solvents like ethanol or DMSO .
- Thermal stability : Melting point data (e.g., -9°C for 3,5-Lutidine derivatives) informs storage conditions .
| Property | Value | Implications |
|---|---|---|
| pKa | 6.15 (pyridine moiety) | Reactivity in acidic/basic media |
| Boiling point | ~170°C | Distillation purification feasibility |
| Flash point | 53°C | Safety during handling |
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed using SHELXL?
- Parameterization : Use anisotropic displacement parameters for heavy atoms and constrain lighter atoms (e.g., H atoms) with riding models .
- Twinning refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
- Validation tools : Employ R and GooF metrics to assess data quality. Discrepancies >5% warrant re-examination of data collection .
Q. How do electronic effects of the dimethylpyridine moiety influence reactivity in cross-coupling reactions?
- Steric hindrance : 3,5-Dimethyl groups reduce accessibility for electrophilic substitution but stabilize intermediates via hyperconjugation.
- Electronic modulation : The pyridine ring’s electron-withdrawing nature directs regioselectivity in Pd-catalyzed couplings. Substituent effects can be modeled computationally (DFT) to predict reaction sites .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match NMR chemical shifts .
- Dynamic effects : Account for tautomerism or conformational flexibility using molecular dynamics simulations.
- Error analysis : Compare multiple computational methods (e.g., MP2 vs. B3LYP) to identify systematic biases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
